4-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine

Description

Properties

IUPAC Name |

4-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-12-2-4-13(5-3-12)14-6-7-15-8-10-16-11-9-15/h12-14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAOSUWENUHFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NCCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

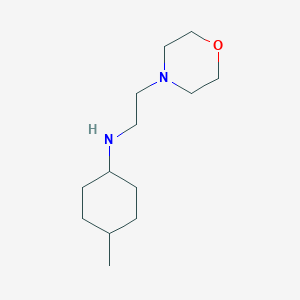

The compound is characterized by the following structural formula:

This compound features a cyclohexane ring substituted with a morpholine group, which is known for enhancing solubility and bioavailability in drug design.

The biological activity of 4-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine is primarily attributed to its interaction with various molecular targets within biological systems. The morpholine moiety is thought to facilitate binding to specific receptors or enzymes, potentially modulating their activity.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing signaling pathways critical for various physiological responses.

Biological Activity Overview

Research has indicated that compounds structurally related to 4-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine exhibit a range of biological activities:

| Activity | Description |

|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells by arresting the cell cycle and activating caspases. |

| Antimicrobial Effects | Demonstrated effectiveness against specific bacterial strains, with MIC values comparable to standard antibiotics. |

| Neuroprotective Effects | Potential in treating central nervous system disorders by modulating neurotransmitter levels. |

Case Studies and Research Findings

- Antitumor Activity :

-

Antimicrobial Efficacy :

- Research into related morpholine derivatives has shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that 4-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine could have comparable efficacy.

- Neuropharmacological Effects :

Scientific Research Applications

Antipsychotic Properties

One of the significant applications of 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine is its role in the synthesis of antipsychotic drugs. It is a structural component in the synthesis of Cariprazine, which is used to treat schizophrenia and bipolar disorder. The synthesis involves reductive amination processes that utilize this compound as a starting material, indicating its importance in developing treatments for mental health disorders .

Anticancer Activity

Research has indicated that compounds similar to 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of cyclohexylamines can inhibit the proliferation of tumor cells by inducing apoptosis and disrupting cell cycle progression . The compound's ability to act on multiple targets within cancer cells makes it a candidate for further investigation in anticancer drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine is crucial for optimizing its pharmacological properties. Researchers have explored various modifications to enhance its efficacy and reduce side effects.

Table 1: Structure-Activity Relationship Insights

| Modification Type | Description | Impact on Activity |

|---|---|---|

| Alkyl Substitution | Addition of alkyl groups | Increases lipophilicity, enhancing cell membrane penetration |

| Morpholine Ring Variations | Altering the morpholine substituent | Modifies receptor affinity and selectivity |

| Cyclohexane Ring Modifications | Changing substituents on cyclohexane | Affects binding interactions with biological targets |

Synthesis and Evaluation of Anticancer Agents

A study published in Molecules detailed the synthesis of various cyclohexylamine derivatives, including 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine. The synthesized compounds were evaluated for their cytotoxicity against human cancer cell lines such as HCT116 and MCF7. Results indicated that certain derivatives exhibited significant inhibitory effects with IC50 values in the low micromolar range, suggesting potential as anticancer agents .

Neuroprotective Effects

Another investigation explored the neuroprotective effects of related compounds derived from cyclohexylamines in models of neurodegenerative diseases. These studies highlighted the potential of such compounds to modulate neurotransmitter systems, thereby offering therapeutic avenues for conditions like Alzheimer's disease .

Q & A

Basic: What are the recommended synthetic routes for 4-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine, and how can purity be optimized?

Methodological Answer:

A common approach involves reductive amination between 4-methylcyclohexan-1-amine and 2-morpholinoacetaldehyde, using sodium cyanoborohydride in methanol under inert conditions . Purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/methanol 9:1) or recrystallization from ethanol. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and LC-MS (m/z calculated for C₁₃H₂₅N₂O: 225.20; observed [M+H]⁺: 225.3) .

Basic: How can the structural conformation of the cyclohexane ring in this compound be experimentally characterized?

Methodological Answer:

X-ray crystallography is the gold standard. Crystals grown via vapor diffusion (dichloromethane/hexane) are analyzed using SHELXL for refinement . The Cremer-Pople puckering parameters (q, θ, φ) quantify ring non-planarity, with θ ≈ 0° indicating a chair conformation and θ ≈ 90° suggesting a boat form . Computational geometry optimization (DFT at B3LYP/6-31G* level) complements experimental data .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor subtypes). To address this:

- Standardization: Replicate assays using identical protocols (e.g., HEK293 cells expressing human serotonin receptors, 10 μM compound concentration) .

- Meta-Analysis: Apply statistical tools (e.g., random-effects model) to aggregate data from multiple studies .

- Structural Validation: Confirm compound stereochemistry via chiral HPLC and compare with bioactive enantiomers .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like GPCRs?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model ligand-receptor binding (PDB ID: 6WGT for 5-HT₂A receptor). Focus on hydrogen bonds between the morpholine oxygen and Ser159, and hydrophobic interactions with the cyclohexane ring .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-receptor complex .

- Free Energy Calculations: Apply MM-GBSA to estimate binding affinities (ΔG < -7 kcal/mol suggests strong binding) .

Basic: What analytical techniques are essential for characterizing this compound’s stability in physiological buffers?

Methodological Answer:

- Stability Assay: Incubate the compound (1 mM) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 6, 12, 24 h.

- Analysis: Use UPLC-MS (Waters Acquity BEH C18) with electrospray ionization. Degradation products are identified via MS/MS fragmentation (e.g., m/z 130.19 for morpholine-ethylamine cleavage ).

- Kinetics: Calculate half-life (t₁/₂) using first-order decay models .

Advanced: How does stereochemistry at the cyclohexane ring influence the compound’s pharmacokinetic profile?

Methodological Answer:

- Stereoisomer Synthesis: Separate enantiomers via chiral chromatography (Chiralpak IA column, heptane/ethanol 80:20) .

- In Vivo Studies: Administer isomers (10 mg/kg, IV) to Sprague-Dawley rats. Measure plasma concentrations (LC-MS/MS) to determine clearance (Cl) and volume of distribution (Vd).

- Metabolite Profiling: Identify hepatic metabolites (e.g., CYP3A4-mediated N-dealkylation) using liver microsomes and NADPH cofactors .

Basic: What spectroscopic methods confirm the compound’s structural identity?

Methodological Answer:

- NMR: ¹H NMR (400 MHz, CDCl₃): δ 3.72 (m, 4H, morpholine OCH₂), 2.61 (t, J=6.5 Hz, 2H, NCH₂), 2.45 (m, 4H, morpholine NCH₂), 1.85 (m, 1H, cyclohexane CH), 1.45 (s, 3H, CH₃) .

- IR: Strong absorption at 1650 cm⁻¹ (C-N stretch) and 1110 cm⁻¹ (morpholine C-O-C) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with varied substituents (e.g., 4-ethyl, 4-isopropyl) and morpholine replacements (piperidine, thiomorpholine) .

- Biological Testing: Screen analogs in radioligand binding assays (e.g., [³H]ketanserin for 5-HT₂A affinity) and functional assays (calcium flux in CHO cells) .

- QSAR Modeling: Use Partial Least Squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.